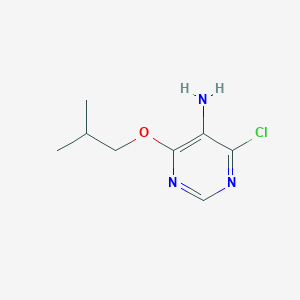
4-chloro-6-(2-methylpropoxy)pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-6-(2-methylpropoxy)pyrimidin-5-amine, also known as CMP-5-amine, is a synthetic compound that has been studied for its potential applications in scientific research. CMP-5-amine is a member of the pyrimidine family, which is a class of compounds that have a variety of interesting biological properties.
Scientific Research Applications
4-chloro-6-(2-methylpropoxy)pyrimidin-5-amine has been studied for its potential applications in scientific research. It has been used as a model compound for studying the behavior of pyrimidines in biological systems, as well as for its potential applications in drug design and development. Additionally, this compound has been studied for its potential applications in the fields of biochemistry and molecular biology, as well as for its potential use in the diagnosis and treatment of various diseases.
Mechanism of Action
4-chloro-6-(2-methylpropoxy)pyrimidin-5-amine has been shown to interact with a variety of proteins and enzymes, including those involved in the metabolism of carbohydrates and lipids. It has also been shown to inhibit the activity of a variety of enzymes, including those involved in the synthesis of nucleic acids and proteins. Additionally, this compound has been shown to affect the expression of a variety of genes, including those involved in the regulation of cell division and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of a variety of enzymes, including those involved in the metabolism of carbohydrates and lipids. Additionally, this compound has been shown to affect the expression of a variety of genes, including those involved in the regulation of cell division and differentiation. It has also been shown to interact with a variety of proteins and enzymes, including those involved in the synthesis of nucleic acids and proteins.
Advantages and Limitations for Lab Experiments
4-chloro-6-(2-methylpropoxy)pyrimidin-5-amine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable at room temperature. Additionally, it has a variety of biochemical and physiological effects, making it a useful tool for studying the behavior of pyrimidines in biological systems. However, it has several limitations for use in laboratory experiments. It is not very soluble in water, and its solubility in organic solvents is limited. Additionally, it can be toxic in high concentrations.
Future Directions
There are a variety of potential future directions for the study of 4-chloro-6-(2-methylpropoxy)pyrimidin-5-amine. These include further investigation of its biochemical and physiological effects, as well as its potential applications in drug design and development. Additionally, further research into its ability to interact with a variety of proteins and enzymes could lead to a better understanding of its mechanism of action. Finally, further research into its potential applications in the diagnosis and treatment of various diseases could lead to the development of novel therapeutic agents.
Synthesis Methods
4-chloro-6-(2-methylpropoxy)pyrimidin-5-amine can be synthesized using a variety of methods, including a three-step reaction sequence. The first step involves the reaction of 4-chloro-6-(2-methylpropoxy)pyrimidine with ethyl chloroformate in the presence of a base catalyst to form the corresponding ethyl ester. The second step involves the reaction of the ethyl ester with ammonia in the presence of an acid catalyst to form the desired product. The third step involves the hydrolysis of the product in the presence of a base catalyst to form the desired this compound.
properties
IUPAC Name |
4-chloro-6-(2-methylpropoxy)pyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-5(2)3-13-8-6(10)7(9)11-4-12-8/h4-5H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBHNDAMRJIPGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C(=NC=N1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

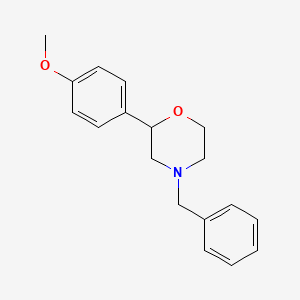
![N'-hydroxy-1-methyl-4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]piperidine-4-carboximidamide](/img/structure/B6615600.png)
![ethyl 3-[(2-fluorophenyl)imino]butanoate](/img/structure/B6615607.png)
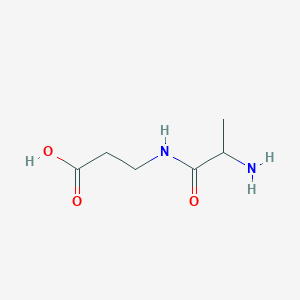

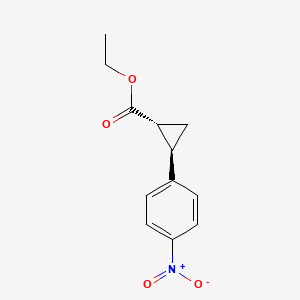




![4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine](/img/structure/B6615646.png)
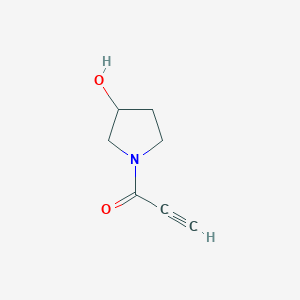
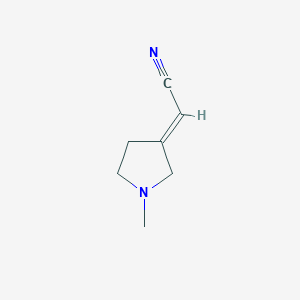
![N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B6615693.png)